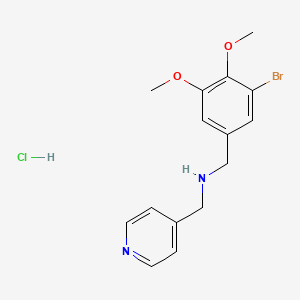

![molecular formula C14H14N2O5S B4582618 5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)

5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Overview

Description

The compound under discussion is part of a broader class of substances that have been explored for their unique chemical structures and potential applications in fields like materials science, pharmacology, and chemistry. Its synthesis and properties are of interest due to the specific functionalities and potential applications it may have.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, including condensation reactions, cyclocondensation, and sometimes, specific reactions like Suzuki cross-coupling. For instance, Agarkov et al. (2023) described the synthesis of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines, which share structural motifs with the target compound, highlighting the role of hydrogen bonding in chiral discrimination and supramolecular self-assembly in the crystalline phase (Agarkov et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analyses reveal details about the compound's geometry, electronic structure, and intermolecular interactions. For example, structural studies by Nagarajaiah et al. (2015) on similar thiazolopyrimidine compounds elucidate the crystal structure stabilized by weak interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the properties and reactivity of the compound (Nagarajaiah et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrimidinediones often include nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions can modify the compound's structure, introducing new functional groups or creating fused ring systems. The study by Brahmachari and Nayek (2017) presents a catalyst-free synthesis approach for related compounds, highlighting the efficiency and eco-friendliness of the method (Brahmachari & Nayek, 2017).

Scientific Research Applications

Nonlinear Optical Properties

A study focused on the nonlinear optical properties of novel styryl dyes, including a compound similar to 5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This research discovered that these compounds exhibited promising characteristics as nonlinear optical materials for device applications due to their enhanced nonlinear absorption coefficient and effective third-order susceptibility, attributed to the increased π electron density (Shettigar et al., 2009).

Antibacterial Applications

A range of pyrimidine derivatives, related to the given compound, has been investigated for their antibacterial properties. Research in this area includes the development of new routes for synthesizing these derivatives, which demonstrated significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Roth et al., 1980).

Antitumor Activities

Studies have explored the antitumor activities of pyrimidine derivatives. These compounds, including ones structurally similar to the specified chemical, have shown potential as inhibitors of dihydrofolate reductase, an enzyme crucial in the proliferation of cancer cells. This highlights their potential application in cancer therapeutics (Grivsky et al., 1980).

Antiviral Activity

Some derivatives of pyrimidines, related to the target compound, have been evaluated for their antiviral activities. These studies have shown that certain pyrimidine derivatives can effectively inhibit the replication of retroviruses, including HIV, in cell cultures, indicating their potential use in antiretroviral therapies (Hocková et al., 2003).

Synthesis and Characterization

Research into the synthesis and characterization of related pyrimidine derivatives has provided insights into the chemical properties and potential applications of these compounds. Such studies are foundational in understanding how these compounds can be synthesized and manipulated for various scientific applications (Brahmachari & Nayek, 2017).

properties

IUPAC Name |

5-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-20-11-7-8(2-3-10(11)21-5-4-17)6-9-12(18)15-14(22)16-13(9)19/h2-3,6-7,17H,4-5H2,1H3,(H2,15,16,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRYJZDLJLNFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[4-(2-Hydroxyethoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4582543.png)

![ethyl ({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B4582555.png)

![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4582565.png)

![N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4582572.png)

![3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)

![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)

![diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)

![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4582611.png)

![4-ethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4582614.png)

![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)

![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4582628.png)

![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)